REACTION_CXSMILES
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[F:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[CH:4][N:3]=1.ClC1C=C(C[C:17]([C:19]2[CH:24]=[CH:23][C:22]([F:25])=[CH:21][CH:20]=2)=[O:18])C=CN=1>>[F:25][C:22]1[CH:23]=[CH:24][C:19]([C:17](=[O:18])[CH2:8][C:6]2[CH:5]=[CH:4][N:3]=[C:2]([F:1])[CH:7]=2)=[CH:20][CH:21]=1
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Name
|
|
Quantity
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13.9 g
|
Type
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reactant
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Smiles
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FC1=NC=CC(=C1)C
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
|
Smiles
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ClC1=NC=CC(=C1)CC(=O)C1=CC=C(C=C1)F
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
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Type
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product
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Smiles
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FC1=CC=C(C=C1)C(CC1=CC(=NC=C1)F)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |